2-Isobutyl-3-methoxypyridine
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Overview
Description
2-Isobutyl-3-methoxypyridine is an organic compound belonging to the class of methoxypyrazines. It is known for its potent bell-pepper odor and is used in various applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-3-methoxypyridine typically involves the reaction of 2-methoxypyridine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isobutyl-3-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Isobutyl-3-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of odorant molecules and their interactions with olfactory receptors.
Biology: Investigated for its role as an aggregation pheromone in certain insect species.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the flavor and fragrance industry for its distinctive bell-pepper odor.
Mechanism of Action
The mechanism of action of 2-Isobutyl-3-methoxypyridine involves its interaction with specific olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involved are related to the olfactory signaling cascade .
Comparison with Similar Compounds
3-Isobutyl-2-methoxypyrazine: Similar in structure but differs in the position of the methoxy group.
Isopropyl methoxy pyrazine: Contains an isopropyl group instead of an isobutyl group.
Uniqueness: 2-Isobutyl-3-methoxypyridine is unique due to its specific odor profile and its ability to bind selectively to certain olfactory receptors. This makes it particularly valuable in the flavor and fragrance industry as well as in scientific research focused on olfactory mechanisms .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-methoxy-2-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-9-10(12-3)5-4-6-11-9/h4-6,8H,7H2,1-3H3 |
InChI Key |
ZBYPSGBBPAPHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CC=N1)OC |
Origin of Product |
United States |
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